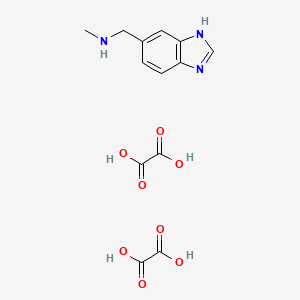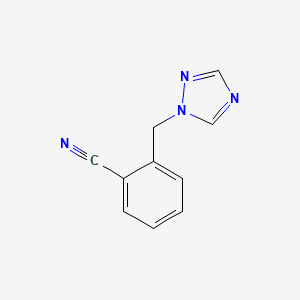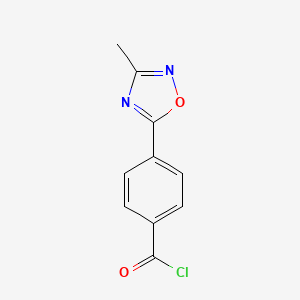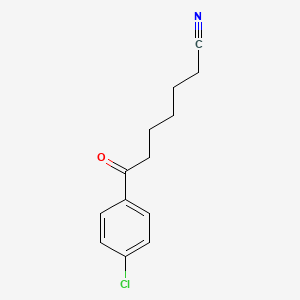
7-(4-Chlorophenyl)-7-oxoheptanenitrile
Übersicht
Beschreibung
4-Chlorophenol is an organic compound with the formula C6H4ClOH. It is one of three monochlorophenol isomers. It is a colorless or white solid that melts easily and exhibits significant solubility in water .
Synthesis Analysis
An improved synthesis of 4-chloro-7H-pyrrolo [2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described .
Chemical Reactions Analysis
The design of biologically active compounds based on isocytosine and its derivatives developed in several priority directions, including the development of antiviral and antileukemic agents .
Physical And Chemical Properties Analysis
4-Chlorophenol has a boiling point of 220 °C, a melting point of 42-45 °C, and a density of 1.306 g/mL at 25 °C. It is soluble in ethanol .
Wissenschaftliche Forschungsanwendungen
Electrochemical Sensing and Catalysis
A notable application is in the development of electrochemical sensors for detecting specific compounds. For instance, a high sensitive electrochemical sensor for 4-chlorophenol was established using graphene oxide and NiO nanoparticles, demonstrating the compound's utility in enhancing the selectivity and sensitivity of chemical sensors (Shabani‐Nooshabadi, Roostaee, & Tahernejad-Javazmi, 2016).
Molecular Structure and Bonding Analysis
Research into the molecular structure and bonding characteristics of compounds featuring 7-(4-Chlorophenyl)-7-oxoheptanenitrile or related groups has provided insights into their chemical reactivity and potential applications in medicinal chemistry. For example, studies on novel bronchodilatory-active 4-azafluorenes explore the molecular packing and interaction patterns of these compounds, highlighting their potential therapeutic applications (Girgis et al., 2016).
Photolysis and Reactivity Studies
The generation and reactivity of cations derived from aromatic halides, such as 4-chloroaniline, have been explored through photolysis, contributing to our understanding of chemical reactivity and the potential for novel reaction pathways. These studies offer insights into the formation of cations and their subsequent reactions, which can be applied in synthetic chemistry and materials science (Guizzardi, Mella, Fagnoni, Freccero, & Albini, 2001).
Quantum Chemical Calculations and Theoretical Studies
Quantum chemical calculations have been performed to understand the redox-induced isomerizations, structure, and bonding of nitrile, isocyanide, and carbonyl complexes of rhenium. This research provides valuable information on the electronic structure and reactivity of these complexes, with implications for catalysis and material science (Kuznetsov & Pombeiro, 2003).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-(4-chlorophenyl)-7-oxoheptanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO/c14-12-8-6-11(7-9-12)13(16)5-3-1-2-4-10-15/h6-9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPHJFDKVWDTRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCCC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20605975 | |
| Record name | 7-(4-Chlorophenyl)-7-oxoheptanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20605975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Chlorophenyl)-7-oxoheptanenitrile | |
CAS RN |
61719-33-3 | |
| Record name | 7-(4-Chlorophenyl)-7-oxoheptanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20605975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1-(6-Methylpyrazin-2-yl)piperidin-4-yl]methanol](/img/structure/B1612083.png)



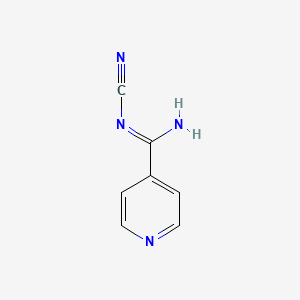

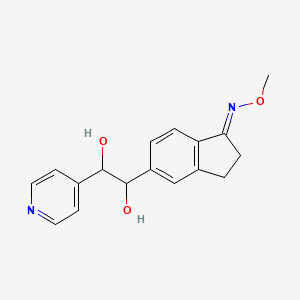
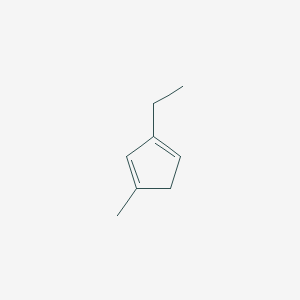
![4'-(Carboxymethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1612099.png)

